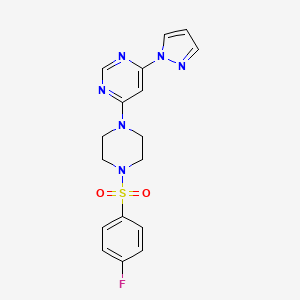

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

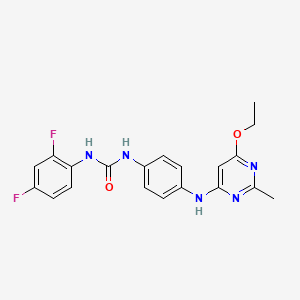

4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, also known as FPSP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FPSP belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Inhibitor Selectivity and Enzyme Modulation

This compound, due to its structural features, has been studied for its potential as a selective inhibitor in enzyme modulation, particularly in the cytochrome P450 enzyme system. Cytochrome P450 enzymes are crucial for drug metabolism, and selective inhibitors can help predict drug-drug interactions and improve drug safety profiles. The selectivity of chemical inhibitors, including compounds structurally similar to the one , plays a vital role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Molecular Design for Kinase Inhibition

Research into the molecular design of kinase inhibitors has highlighted the utility of compounds with a pyrimidine scaffold, including those related to "4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine". These compounds have shown promise as selective inhibitors of p38 MAP kinase, a protein involved in inflammatory processes and cytokine production (Scior et al., 2011). Such inhibitors could potentially lead to new treatments for inflammatory diseases.

DNA Binding and Anticancer Potential

The structural motif of bis-benzimidazole, similar to parts of the given compound, has been extensively studied for its ability to bind to the minor groove of DNA, exhibiting specificity for AT-rich sequences. This binding capability is significant in the context of anticancer research, where compounds like Hoechst 33258 and its analogs, which share functional groups with the compound , have been used as models for designing drugs that can target cancer cells more selectively (Issar & Kakkar, 2013).

Anti-Colorectal Cancer Activity

Quinazoline derivatives, which share structural similarities with the mentioned compound, have demonstrated anti-colorectal cancer efficacy through the modulation of specific genes and proteins involved in cancer progression. This suggests that the structural framework of "this compound" could potentially be explored for developing novel anti-colorectal cancer agents (Moorthy et al., 2023).

Optoelectronic Materials

Beyond pharmacological applications, quinazoline and pyrimidine derivatives have found utility in the field of optoelectronics. Compounds incorporating these motifs have been developed for use in electronic devices, luminescent elements, and photoelectric conversion elements due to their excellent electroluminescent properties. This indicates the versatility of the compound's structural components in various scientific research applications beyond medicinal chemistry (Lipunova et al., 2018).

Propiedades

IUPAC Name |

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-10-8-22(9-11-23)16-12-17(20-13-19-16)24-7-1-6-21-24/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINVKSARRYTHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B2808339.png)

![2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol](/img/structure/B2808343.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2808346.png)

![(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione](/img/structure/B2808349.png)

![3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808351.png)

![2-Cyclopentylsulfanyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2808360.png)

![Ethyl 4-(2-cyano-3-{imidazo[1,2-a]pyrazin-3-yl}prop-2-enamido)benzoate](/img/structure/B2808361.png)